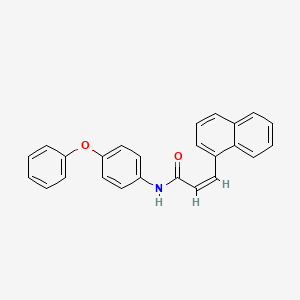![molecular formula C26H32Cl2N2O3 B2904260 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215684-90-4](/img/structure/B2904260.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of biphenyl and piperazine. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Piperazine is a cyclic organic compound that is mainly used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . The methoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Studies
A diverse range of research has been conducted on compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, focusing on their synthesis, pharmacological properties, and potential applications in treating various conditions. Studies have explored novel derivatives, highlighting the importance of structural modifications to enhance activity and selectivity for targeted receptors.
For instance, research on novel derivatives involving the synthesis of compounds with a piperazine moiety has shown significant antidepressant and antianxiety activities, suggesting the therapeutic potential of these derivatives in mental health disorders (J. Kumar et al., 2017). Similarly, another study synthesized pyrrolidin-2-one and pyrrolidine derivatives, demonstrating strong antiarrhythmic and antihypertensive activities, which could be attributed to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Antimicrobial and Antipsychotic Potential
Further investigations into the antimicrobial properties of triazole derivatives containing the piperazine fragment have revealed promising activities against various microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis and pharmacological evaluation of biphenyl and aryl piperazine derivatives have been explored for their antipsychotic potential, with some compounds showing considerable anti-dopaminergic and anti-serotonergic activity, suggesting their utility in treating psychotic disorders (S. Bhosale et al., 2014).
Molecular Structure and Binding Mechanisms
The molecular structure and binding mechanisms of related compounds have also been a subject of study, providing insights into their bioactivity and potential therapeutic applications. For example, the structural analysis and molecular docking studies of certain arylpiperazine derivatives have shed light on their interaction with α1A-adrenoceptors, offering a basis for the design of highly selective antagonists (W. Xu et al., 2016).
Targeting Bacterial Persisters
Interestingly, research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a novel approach to eradicating bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-25-13-9-23(10-14-25)28-17-15-27(16-18-28)19-24(29)20-31-26-11-7-22(8-12-26)21-5-3-2-4-6-21;;/h2-14,24,29H,15-20H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJQGWGVJRCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
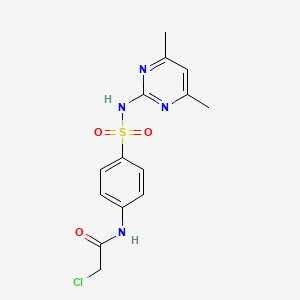
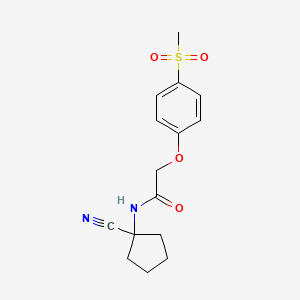


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)
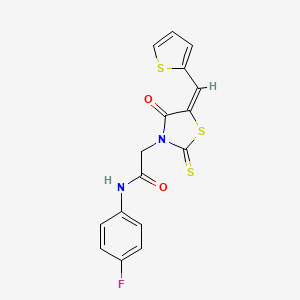
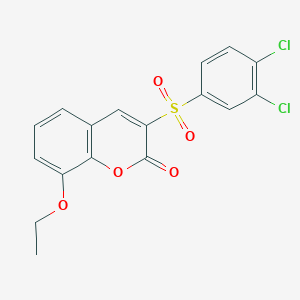

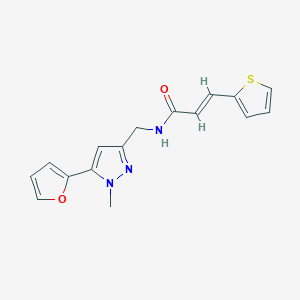

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)
